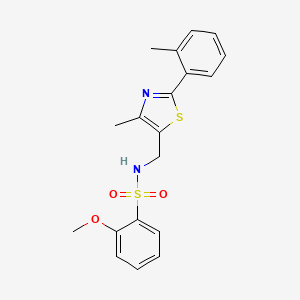![molecular formula C23H20N2O6 B2899069 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851410-97-4](/img/structure/B2899069.png)
3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative with a chromenopyridinone moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in many pharmaceuticals and natural compounds . The chromenopyridinone moiety is a bicyclic system that is found in various natural products and medicinal compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide and chromenopyridinone moieties clearly. The three methoxy groups (-OCH3) on the benzene ring would likely be in the 3, 4, and 5 positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and chromenopyridinones undergo a variety of chemical reactions. Benzamides, for example, can react with halogenating agents to form halobenzamides .Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, which is a part of this compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the known targets of tmp-containing compounds, it can be inferred that the compound might affect several pathways related to cell growth and proliferation, oxidative stress response, and signal transduction .
Result of Action
Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound might also exhibit similar effects. These compounds have also shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against certain parasites . Furthermore, they have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Advantages and Limitations for Lab Experiments
One of the main advantages of TMCB is its ability to inhibit the activity of multiple enzymes involved in various biological processes. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of TMCB is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on TMCB. One area of interest is in the development of more efficient synthesis methods for TMCB. Another area of interest is in the development of more potent analogs of TMCB with improved solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of TMCB and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of TMCB involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-amino-3-methoxybenzoic acid, which is then coupled with 2-methoxy-4,5-dimethylphenol to form the key intermediate. This intermediate is then subjected to a series of reactions, including cyclization and acylation, to yield TMCB.
Scientific Research Applications
TMCB has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of cancer research. TMCB has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, TMCB has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-12-9-18(24-20-14-7-5-6-8-15(14)31-23(27)19(12)20)25-22(26)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-11H,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBOPSGPEDYIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)
![8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2898991.png)






![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)

![4-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2899009.png)
